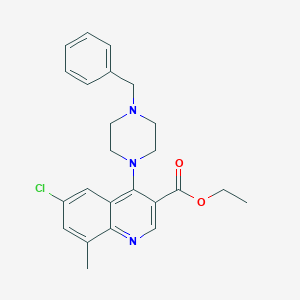
Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate, also known as EBPQ, is a quinolinecarboxylate derivative with potential therapeutic properties. EBPQ has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis. In neurological disorders, this compound has been shown to modulate the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In animal models of neurological disorders, this compound has been shown to improve cognitive function and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate is that it has been shown to have potent anticancer and neuroprotective effects in animal models. It is also relatively easy to synthesize in the laboratory. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its safety and efficacy in humans, which may lead to the development of new treatments for cancer and neurological disorders. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate involves the reaction of 6-chloro-8-methyl-3-quinolinecarboxylic acid with benzylpiperazine in the presence of ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate has been studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propriétés
Formule moléculaire |
C24H26ClN3O2 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C24H26ClN3O2/c1-3-30-24(29)21-15-26-22-17(2)13-19(25)14-20(22)23(21)28-11-9-27(10-12-28)16-18-7-5-4-6-8-18/h4-8,13-15H,3,9-12,16H2,1-2H3 |
Clé InChI |
ODERMLDHDHJZLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCN(CC3)CC4=CC=CC=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)


![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)

![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)

![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284786.png)
![2-(methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B284788.png)
